3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Description

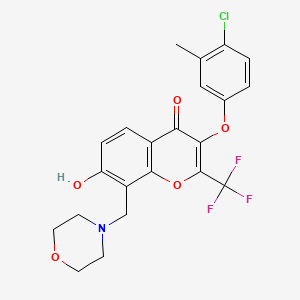

This compound belongs to the chromen-4-one family, characterized by a benzopyran-4-one core with diverse substituents. Key structural features include:

- 4-Chloro-3-methylphenoxy group at position 3, contributing steric bulk and lipophilicity.

- Morpholin-4-ylmethyl at position 8, enhancing solubility via the morpholine ring’s polar oxygen atom.

- Trifluoromethyl group at position 2, providing electron-withdrawing effects and metabolic stability.

The molecular formula is C₂₃H₁₉ClF₃NO₅ (calculated molecular weight: 505.85 g/mol).

Properties

IUPAC Name |

3-(4-chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3NO5/c1-12-10-13(2-4-16(12)23)31-20-18(29)14-3-5-17(28)15(11-27-6-8-30-9-7-27)19(14)32-21(20)22(24,25)26/h2-5,10,28H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQXYMWZJQLZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a member of the chromenone family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups that contribute to its biological activity:

- Chlorine and Trifluoromethyl Groups : These halogen substituents enhance lipophilicity and metabolic stability, which are crucial for drug-like properties.

- Morpholine Moiety : This heterocyclic structure is often associated with increased bioactivity due to its ability to interact with various biological targets.

The presence of these groups suggests potential interactions with enzymes and receptors, influencing the compound's pharmacodynamics.

Anticancer Activity

Recent studies have indicated that derivatives of chromenones exhibit significant anticancer properties. For instance, in vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. Specific findings include:

- Cytotoxicity : The compound demonstrated cytotoxic effects against breast cancer MCF-7 cells with an IC50 value indicating moderate potency .

- Mechanism of Action : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression, such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

- Cyclooxygenase (COX) Inhibition : It has shown moderate inhibition against COX-2, which is implicated in inflammatory processes and cancer .

- Cholinesterase Activity : The compound also exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Antioxidant Properties

The antioxidant capacity of chromenone derivatives is another area of interest. The presence of hydroxyl groups in the structure contributes to free radical scavenging activities, potentially reducing oxidative stress in cells. Comparative studies have shown that compounds with similar structures exhibit varying degrees of antioxidant activity, with some demonstrating IC50 values as low as 2.07 μM .

Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several chromenone derivatives and tested their effectiveness against different cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The most active derivative showed an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Study 2: Enzyme Inhibition Profile

A comprehensive analysis was conducted to evaluate the enzyme inhibition profile of various chromenone derivatives. The study found that the introduction of electron-withdrawing groups like chlorine at specific positions on the phenyl ring significantly improved COX and cholinesterase inhibition, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Structural Features

The table below compares substituent patterns and molecular properties of structurally related chromen-4-one derivatives:

Key Observations :

- Chlorophenyl vs.

- Morpholinylmethyl vs. Other Amines: Morpholine’s oxygen atom improves solubility over dimethylamino groups () but may reduce basicity compared to piperazinyl derivatives ().

- Trifluoromethyl vs. Methyl : The CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects relative to methyl ().

Physicochemical Properties

*Estimated based on analogs.

Trends :

- The trifluoromethyl group () increases hydrophobicity (logP ~4.1) compared to the target compound’s phenoxy-morpholine combination (logP ~3.2).

- Piperazinyl derivatives () with hydroxyethyl groups exhibit higher water solubility due to additional hydrogen-bonding sites.

Q & A

Q. What are the optimal synthetic routes for this compound, considering its complex substitution pattern?

Methodological Answer:

- A multi-step synthesis is recommended. Begin with a chromen-4-one core and introduce substituents sequentially. For the morpholin-4-ylmethyl group at position 8, use nucleophilic substitution or reductive amination with formaldehyde and morpholine . The 4-chloro-3-methylphenoxy moiety can be incorporated via Ullmann coupling or SNAr reactions, leveraging electron-deficient aromatic systems . The trifluoromethyl group at position 2 may require direct fluorination or use of trifluoromethylation reagents (e.g., Togni’s reagent). Monitor regioselectivity using in situ NMR or LC-MS .

Q. Which analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

- 1H/13C/19F NMR : Resolve positional isomers (e.g., distinguish between 7-hydroxy and tautomeric forms) and confirm trifluoromethyl integration .

- HPLC-PDA/HRMS : Ensure >98% purity using C18 columns (methanol/water + 0.1% formic acid) and high-resolution mass spectrometry for exact mass validation .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., morpholine orientation) if single crystals are obtainable .

Q. What in vitro bioactivity screening strategies are appropriate for initial pharmacological profiling?

Methodological Answer:

- Prioritize kinase inhibition assays (e.g., EGFR, PI3K) due to the morpholine group’s affinity for ATP-binding pockets .

- Use antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative strains, as chromenones often disrupt membrane integrity .

- Include fluorescence-based binding assays (e.g., BSA or DNA intercalation studies) to evaluate non-specific interactions .

Advanced Research Questions

Q. How can SAR studies evaluate the roles of the morpholinylmethyl and trifluoromethyl groups?

Methodological Answer:

- Synthesize analogs with (a) morpholine replaced by piperazine or thiomorpholine, (b) trifluoromethyl substituted with methyl/cyano groups. Test in parallel using kinase inhibition (IC50) and cellular cytotoxicity (MTT) assays .

- Perform molecular docking (AutoDock Vina) to compare binding energies with wild-type structures of target proteins (e.g., PI3Kγ) .

Q. How to resolve contradictory bioactivity data across assay platforms?

Methodological Answer:

- Conduct orthogonal assays : Compare SPR (binding affinity) with cell-based luciferase reporter assays (functional activity) to distinguish direct target engagement from off-target effects .

- Analyze impurity profiles (HPLC-MS) to rule out batch-to-batch variability; contaminants like dechlorinated byproducts may skew results .

Q. What methodologies investigate stability under varying pH and temperature?

Methodological Answer:

- Perform accelerated stability studies : Incubate at 40°C/75% RH (ICH guidelines) and monitor degradation via LC-MS. The 7-hydroxy group is prone to oxidation—add antioxidants (e.g., ascorbic acid) in buffer systems .

- Use NMR kinetics to track hydrolysis of the morpholine ring in acidic conditions (pH 3–5) .

Q. How can in silico modeling predict target proteins and binding modes?

Methodological Answer:

- Use pharmacophore screening (e.g., Pharmit) to identify potential targets (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .

- Leverage QSAR models trained on chromenone derivatives to predict logP, solubility, and membrane permeability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.